molecular formula C31H40N2O5 B11624070 5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11624070
M. Wt: 520.7 g/mol
InChI Key: LMGISVXXYURHFX-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a hydroxy group, and a morpholinyl ethyl group

Properties

Molecular Formula

C31H40N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O5/c1-6-17-38-24-11-12-25(21(2)20-24)28(34)26-27(22-7-9-23(10-8-22)31(3,4)5)33(30(36)29(26)35)14-13-32-15-18-37-19-16-32/h7-12,20,27,34H,6,13-19H2,1-5H3/b28-26+

InChI Key

LMGISVXXYURHFX-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the tert-butylphenyl group, followed by the introduction of the hydroxy and propoxybenzoyl groups. The final step involves the addition of the morpholinyl ethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as:

  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE These compounds share similar functional groups but differ in the substituents on the benzoyl moiety, which can affect their reactivity and applications.

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